molecular formula C6H10O B089021 1,3-Hexadien-1-ol CAS No. 11131-15-0

1,3-Hexadien-1-ol

Cat. No.: B089021
CAS No.: 11131-15-0
M. Wt: 98.14 g/mol
InChI Key: ZVSONHCDFQDFNN-VNKDHWASSA-N
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Description

1,3-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, which consists of six carbon atoms with two double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Hexadien-1-ol can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

Chemical Reactions Analysis

1,3-Hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds in the hexadiene chain can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated alcohols and amines.

Scientific Research Applications

1,3-Hexadien-1-ol has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Hexadien-1-ol involves its reactivity due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction .

Comparison with Similar Compounds

1,3-Hexadien-1-ol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific placement of the hydroxyl group and the conjugated diene system, which makes it highly reactive and versatile in various chemical reactions.

Properties

CAS No.

11131-15-0

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1E,3E)-hexa-1,3-dien-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+

InChI Key

ZVSONHCDFQDFNN-VNKDHWASSA-N

SMILES

CCC=CC=CO

Isomeric SMILES

CC/C=C/C=C/O

Canonical SMILES

CCC=CC=CO

11131-15-0

Synonyms

hexadienol

Origin of Product

United States

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